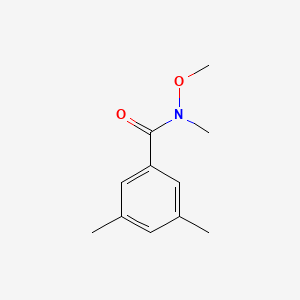

N-methoxy-N,3,5-trimethylbenzamide

Description

N-Methoxy-N,3,5-trimethylbenzamide (CAS: 172369-18-5) is an aromatic amide derivative with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It is synthesized via the reaction of 3,5-dimethylbenzoic acid with methoxy-methylamine derivatives under optimized coupling conditions, yielding a yellow oil with a reported 62% yield . Key spectroscopic data include:

- ¹H NMR (500 MHz, CDCl₃): δ 7.23 (s, 2H), 7.07 (s, 1H), 3.57 (s, 3H, OCH₃), 3.33 (s, 3H, N–CH₃), 2.33 (s, 6H, Ar–CH₃) .

- HRMS: Observed [M + H]⁺ = 194.1190 (calculated: 194.1175) .

The compound serves as a precursor in organic synthesis, notably in the preparation of 3,5-dimethyl-[1,1'-biphenyl]-4-carbaldehyde via cross-coupling reactions with phenyllithium . Its structure features electron-donating methyl and methoxy groups, which influence reactivity in metal-catalyzed transformations.

Properties

IUPAC Name |

N-methoxy-N,3,5-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8-5-9(2)7-10(6-8)11(13)12(3)14-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNAZHRCVIKJDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N,3,5-trimethylbenzamide can be synthesized through the reaction of N,O-dimethylhydroxylamine hydrochloride with 3,5-dimethylbenzoyl chloride . The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve maintaining precise temperature control, using high-purity starting materials, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3,5-dimethylbenzoic acid.

Reduction: Formation of N-methoxy-N,3,5-trimethylbenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-methoxy-N,3,5-trimethylbenzamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methoxy-N,3,5-trimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl and methoxy groups in this compound enhance electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, trifluoromethyl (–CF₃) groups in N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide impart electron-withdrawing effects, altering reactivity in nucleophilic environments .

- Synthetic Utility : N-Methoxy amides are pivotal in cross-coupling reactions. For example, this compound facilitates Suzuki-Miyaura couplings to generate biaryl aldehydes , whereas N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables directed C–H functionalization in transition-metal catalysis .

Structural and Spectroscopic Differences

- Crystal Packing: Unlike 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide, which forms hydrogen-bonded chains (N–H···O) , this compound lacks hydrogen-bond donors, resulting in less ordered crystalline phases.

- ¹H NMR Shifts : The methoxy (–OCH₃) group in this compound resonates at δ 3.57 ppm , distinct from the –N(CH₃) signal at δ 3.33 ppm . In contrast, N-methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide shows deshielded aromatic protons due to –CF₃ groups .

Industrial and Pharmacological Relevance

Biological Activity

N-methoxy-N,3,5-trimethylbenzamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and multiple methyl substituents on a benzamide backbone. The molecular formula is with a molecular weight of approximately 165.22 g/mol. Its structural uniqueness contributes to its distinct biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound is believed to modulate enzyme activity and receptor binding, leading to various biological responses:

- Antimicrobial Activity : It has shown effectiveness against certain microbial strains by inhibiting their growth through interference with metabolic pathways.

- Anticancer Potential : The compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .

Biological Activity Overview

The following table summarizes the reported biological activities of this compound:

| Biological Activity | Effect | Target/Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | Specific metabolic pathways |

| Anticancer | Induction of apoptosis | Activation of apoptotic signaling pathways |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's efficacy against various bacterial strains. Results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

- Anticancer Activity : Research involving cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was particularly effective against breast cancer cell lines (MCF-7), with IC50 values indicating potent antiproliferative effects .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table highlights key differences:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and three methyl groups | Antimicrobial and anticancer effects |

| 4-Methoxy-N,N-dimethylbenzamide | Methoxy and two methyl groups | Limited antimicrobial activity |

| 3-Hydroxy-N,N-dimethylbenzamide | Hydroxy group instead of methoxy | Enhanced anticancer properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.